2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid
Overview
Description
Scientific Research Applications
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of related compounds. For example, Magata et al. (2017) achieved high optical purity in the synthesis of a methyl ester derivative using a Pd-catalyzed amide coupling, highlighting the utility of this compound in stereoselective chemical synthesis (Magata et al., 2017).
Synthesis of Heterocyclic Compounds
This chemical has applications in the synthesis of diverse heterocyclic compounds. Lkizler et al. (1996) demonstrated its use in creating 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, showing its versatility in synthesizing nitrogen-containing heterocycles (Lkizler et al., 1996).
Role in Macrolide Synthesis
Wasserman et al. (1981) explored the use of oxazoles as masked forms of activated carboxylic acids, useful in the synthesis of macrolides. This indicates the potential of 2-tert-Butoxycarbonylamino-4-methyl-oxazole-5-carboxylic acid in complex organic synthesis, including pharmaceutical applications (Wasserman et al., 1981).
Development of Constrained Non-Peptide Mimetics
Sheng et al. (2015) studied a compound containing a proline-like moiety derived from this compound, revealing its use in developing new, stable molecular structures for potential therapeutic applications (Sheng et al., 2015).
Synthesis of Amino Acid Derivatives
Kollár and Sándor (1993) reported the hydroformylation of a derivative to produce important intermediates for synthesizing homochiral amino acid derivatives, illustrating its role in the preparation of biologically relevant molecules (Kollár & Sándor, 1993).
Peptide Synthesis
Benoiton and Chen (1981) demonstrated the compound's implication in peptide synthesis, specifically in the formation of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids. This showcases its utility in peptide chemistry and the synthesis of complex biological molecules (Benoiton & Chen, 1981).
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-6(7(13)14)16-8(11-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDJBMREDMPYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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